
METHYL 2-(2-CHLORO-4-NITROBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE
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Overview
Description
METHYL 2-(2-CHLORO-4-NITROBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines a benzoyl group, a nitro group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(2-CHLORO-4-NITROBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps. One common method starts with the preparation of the intermediate 2-chloro-4-nitrobenzoic acid, which is then reacted with thionyl chloride to form 2-chloro-4-nitrobenzoyl chloride . This intermediate is then reacted with 4,5-dimethylthiophene-3-carboxylic acid in the presence of a base to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-(2-CHLORO-4-NITROBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chlorine atom can introduce various functional groups.
Scientific Research Applications
METHYL 2-(2-CHLORO-4-NITROBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 2-(2-CHLORO-4-NITROBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzoyl and thiophene groups can interact with various enzymes and proteins. These interactions can modulate biological pathways and lead to specific effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate
- Methyl 2-chloro-4-nitrobenzoate
- 2-Methyl-4-nitrobenzoyl chloride
Uniqueness
METHYL 2-(2-CHLORO-4-NITROBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is unique due to the presence of both a thiophene ring and a nitrobenzoyl group
Properties
Molecular Formula |
C15H13ClN2O5S |
---|---|
Molecular Weight |
368.8g/mol |
IUPAC Name |
methyl 2-[(2-chloro-4-nitrobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C15H13ClN2O5S/c1-7-8(2)24-14(12(7)15(20)23-3)17-13(19)10-5-4-9(18(21)22)6-11(10)16/h4-6H,1-3H3,(H,17,19) |
InChI Key |
XMKNOWGVIZOPFO-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C |
Origin of Product |
United States |
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